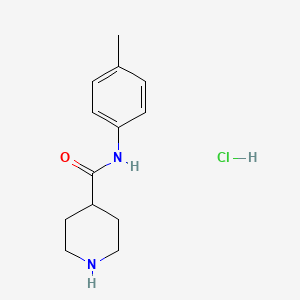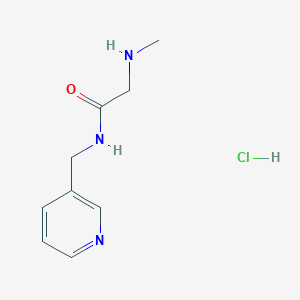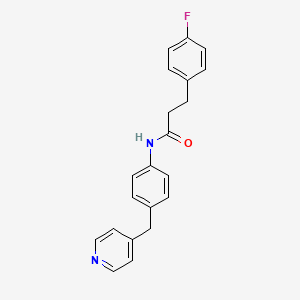
3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide
Übersicht
Beschreibung
3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridinylmethyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the fluorophenyl and pyridinylmethyl precursors. These precursors are then coupled using amide bond formation techniques.
Fluorophenyl Precursor Synthesis:
The fluorophenyl group can be synthesized through the halogenation of benzene derivatives, followed by fluorination.
Reaction conditions: Use of strong fluorinating agents such as xenon difluoride (XeF2) under controlled conditions.
Pyridinylmethyl Precursor Synthesis:
The pyridinylmethyl group can be synthesized through the alkylation of pyridine derivatives.
Reaction conditions: Use of alkyl halides and strong bases under anhydrous conditions.
Amide Bond Formation:
The final step involves the coupling of the fluorophenyl and pyridinylmethyl precursors to form the amide bond.
Reaction conditions: Use of coupling reagents such as carbodiimides (e.g., DCC, EDC) and coupling agents like HOBt or HOAt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, particularly at the pyridinylmethyl group.
Common reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reduction:
Reduction reactions can be performed on the fluorophenyl group.
Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution:
Substitution reactions can occur at the fluorophenyl group, replacing the fluorine atom with other functional groups.
Common reagents: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Formation of pyridine derivatives with higher oxidation states.
Reduction: Formation of phenyl derivatives with reduced fluorine content.
Substitution: Formation of various substituted phenyl compounds.
Chemistry:
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology:
It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological macromolecules.
Medicine:
Industry:
Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism by which 3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the pyridinylmethyl group provides structural stability.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors involved in signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
3-(4-Methoxyphenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide
3-(4-Chlorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide
3-(4-Bromophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide
Uniqueness:
The presence of the fluorine atom in the fluorophenyl group provides unique electronic and steric properties compared to other halogenated phenyl compounds. This enhances the compound's binding affinity and specificity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O/c22-19-6-1-16(2-7-19)5-10-21(25)24-20-8-3-17(4-9-20)15-18-11-13-23-14-12-18/h1-4,6-9,11-14H,5,10,15H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPSZHYBZIZCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718739 | |
| Record name | 3-(4-Fluorophenyl)-N-{4-[(pyridin-4-yl)methyl]phenyl}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1377961-80-2 | |
| Record name | 3-(4-Fluorophenyl)-N-{4-[(pyridin-4-yl)methyl]phenyl}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


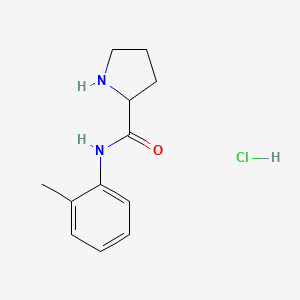

![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
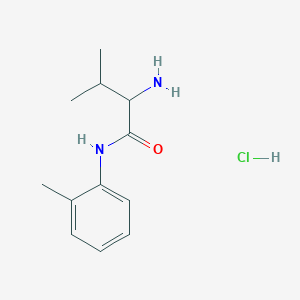
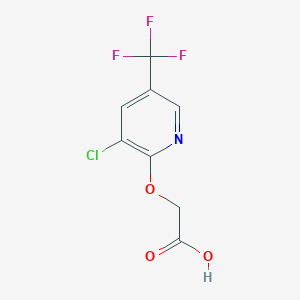
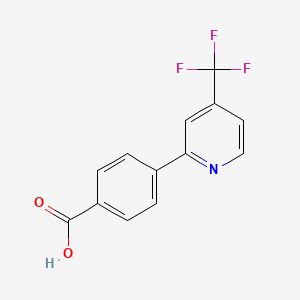
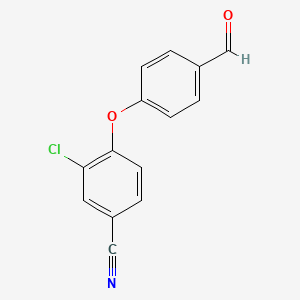
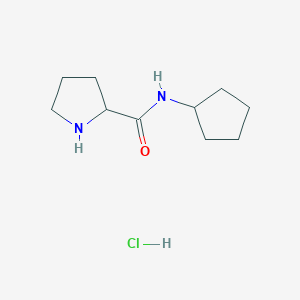

![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)
